(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions involving reagents such as thionyl chloride, dimethylformamide, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide: shares similarities with other compounds that have aromatic amide and thioamide groups.
N-(2-cyanophenyl)-N’-phenylthiourea: Another compound with a similar thioamide structure.
3-(3,4-dimethoxyphenyl)-N-phenylprop-2-enamide: Similar in having the 3,4-dimethoxyphenyl group and the prop-2-enamide structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
(E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H17N3O3S/c1-24-16-9-7-13(11-17(16)25-2)8-10-18(23)22-19(26)21-15-6-4-3-5-14(15)12-20/h3-11H,1-2H3,(H2,21,22,23,26)/b10-8+ |
InChI Key |
SYJFTPIWPDZSHU-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2C#N)OC |
Origin of Product |
United States |
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